molecular formula C21H26N2O6S B2835404 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396864-04-2

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2835404
CAS No.: 1396864-04-2
M. Wt: 434.51
InChI Key: ODQAOTQSADTZOX-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate is a chemical compound with the molecular formula C21H26N2O6S and a molecular weight of 434.51 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate typically involves the reaction of 2,5-dimethoxyaniline with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl methylcarbamate
  • 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl ethylcarbamate
  • 3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl propylcarbamate

Uniqueness

3-(2,5-Dimethoxyphenylsulfonamido)cyclohexyl phenylcarbamate is unique due to its specific structural features, such as the presence of both sulfonamido and phenylcarbamate groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability.

Properties

IUPAC Name

[3-[(2,5-dimethoxyphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-17-11-12-19(28-2)20(14-17)30(25,26)23-16-9-6-10-18(13-16)29-21(24)22-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16,18,23H,6,9-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAOTQSADTZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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